molecular formula C22H18N2O4 B2761494 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide CAS No. 921891-20-5

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2761494
CAS No.: 921891-20-5
M. Wt: 374.396
InChI Key: ZAYFQXAUQNMBNG-UHFFFAOYSA-N
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Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide is a complex organic compound that belongs to the class of oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamide group: This step often involves acylation reactions using reagents like acetic anhydride or acetyl chloride.

    Attachment of the o-tolyloxy group: This can be done through etherification reactions using o-tolyl alcohol and suitable activating agents.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine derivatives: Known for their psychoactive properties.

    Acetamide derivatives: Commonly used in pharmaceuticals for their diverse biological activities.

Uniqueness

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-14-6-2-4-8-18(14)27-13-21(25)23-15-10-11-19-16(12-15)22(26)24-17-7-3-5-9-20(17)28-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYFQXAUQNMBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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